molecular formula C22H18FN3O3 B10937742 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937742
M. Wt: 391.4 g/mol
InChI Key: HFGSSQAXHGFMKQ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy-methylphenyl group, and an oxazolo-pyridine core.

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the oxazolo-pyridine core, followed by the introduction of the fluorophenyl and methoxy-methylphenyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

When compared to similar compounds, 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

  • 4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
  • 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C22H18FN3O3

Molecular Weight

391.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O3/c1-12-4-9-19(28-3)18(10-12)24-21(27)16-11-17(14-5-7-15(23)8-6-14)25-22-20(16)13(2)26-29-22/h4-11H,1-3H3,(H,24,27)

InChI Key

HFGSSQAXHGFMKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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